2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H19NO4 and its molecular weight is 397.43. The purity is usually 95%.
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Biological Activity
2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chromeno-pyrrole moiety, which is known for various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including the compound . For instance, derivatives containing pyrrole rings have demonstrated potent activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some pyrrole derivatives were reported as low as 0.125 μg/mL against MRSA .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
Pyrrole Derivative A | MRSA | 0.125 |
Pyrrole Derivative B | MSSA | 0.125 |
This compound | E. coli | TBD |
Antioxidant Activity
The antioxidant potential of compounds containing the chromeno-pyrrole structure has been explored in several studies. These compounds exhibit significant radical scavenging activity due to their ability to donate hydrogen atoms or electrons to free radicals .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.
- Radical Scavenging : The antioxidant properties may protect cells from oxidative damage.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various pyrrole derivatives against clinical isolates of MRSA and MSSA. The study found that compounds with structural similarities to this compound exhibited remarkable antibacterial activity with MIC values significantly lower than traditional antibiotics .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of chromeno-pyrrole derivatives. The results indicated that these compounds effectively neutralized free radicals in vitro and showed promise for therapeutic applications in oxidative stress-related diseases .
Properties
IUPAC Name |
2-benzyl-1-(3-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c1-15-10-11-20-19(12-15)23(28)21-22(17-8-5-9-18(27)13-17)26(25(29)24(21)30-20)14-16-6-3-2-4-7-16/h2-13,22,27H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLKPTPAJNDQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.